2,6-Dichloro-I+/--methylbenzenepropanamine
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Overview
Description
4-(2,6-Dichlorophenyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-2-amine backbone substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)butan-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the benzyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-(2,6-dichlorophenyl)butan-2-amine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,6-Dichlorophenyl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dichlorophenyl)butan-2-amine
- 4-(2,4-Dichlorophenyl)butan-2-amine
- 4-(2,5-Dichlorophenyl)butan-2-amine
Uniqueness
4-(2,6-Dichlorophenyl)butan-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
CAS No. |
1099653-97-0 |
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Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)butan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3 |
InChI Key |
KAJLLZILNVLIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
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